2-Methyl-7-((5-methylthiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine
Description
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Properties
IUPAC Name |
4-methyl-11-(5-methylthiophen-2-yl)sulfonyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c1-10-7-14-16-8-12-9-18(6-5-13(12)19(14)17-10)23(20,21)15-4-3-11(2)22-15/h3-4,7-8H,5-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXDZCUPMZADBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC3=C(C2)C=NC4=CC(=NN34)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-7-((5-methylthiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine is a complex heterocyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines. This compound has garnered attention due to its potential biological activities and therapeutic applications. The unique structural features of this compound, particularly the incorporation of a sulfonyl group attached to a thiophene moiety and its bicyclic framework, suggest diverse interactions with biological targets.
Chemical Structure
The IUPAC name for this compound indicates its intricate structure:
- Molecular Formula: C15H16N4O2S2
- Molecular Weight: 356.43 g/mol
Biological Activity Overview
Research indicates that compounds within the pyrido[4,3-d]pyrimidine class exhibit various pharmacological activities. Notably, they have shown promise in:
- Anti-cancer activity
- Anti-inflammatory effects
- Antimicrobial properties
The specific compound has been highlighted for its potential as an inhibitor of certain kinases involved in cancer progression. The sulfonyl group enhances its reactivity and selectivity towards biological targets.
Comparative Analysis with Similar Compounds
A comparison table below highlights the uniqueness and biological activity of this compound relative to structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 5-Methylthiophen-2-sulfonamide | Contains a sulfonamide group | Antimicrobial | Lacks pyridine ring |
| Pyrido[2,3-d]pyrimidinone | Similar bicyclic structure | Kinase inhibition | Different substitution pattern |
| 7-Hydroxy-pyrido[4,3-d]pyrimidine | Hydroxy group at position 7 | Anticancer activity | Hydroxy vs sulfonyl substitution |
The unique combination of the thiophene sulfonyl group and the bicyclic pyrido[4,3-d]pyrimidine framework distinguishes this compound from others in its class.
Case Studies and Research Findings
- Anticancer Activity : Studies have demonstrated that derivatives of pyrido[4,3-d]pyrimidines exhibit significant inhibitory effects on various cancer cell lines. For example, modifications to the sulfonyl group can enhance selectivity towards specific kinases such as BRAF(V600E) and EGFR.
- Anti-inflammatory Effects : Research has indicated that certain derivatives show promise in reducing inflammation markers in preclinical models. The mechanism often involves modulation of cytokine release and inhibition of inflammatory pathways.
- Antimicrobial Properties : Some studies have reported that related compounds demonstrate activity against a range of bacteria and fungi. The presence of the thiophene moiety may contribute to enhanced antimicrobial efficacy.
Preparation Methods
Sulfonation of 2-Methylthiophene
The sulfonyl donor is synthesized via electrophilic aromatic sulfonation:
- Reaction : 2-Methylthiophene undergoes sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C.
- Mechanism : The electron-rich thiophene ring facilitates electrophilic attack at the 5-position, yielding 5-methylthiophene-2-sulfonic acid.
- Chlorination : Treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to the sulfonyl chloride.
Optimization Notes :
- Excess ClSO₃H (1.5 eq.) ensures complete conversion.
- Quenching with ice-water prevents over-sulfonation.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Sulfonation | ClSO₃H, CH₂Cl₂ | 0–5°C, 2 h | 78% |
| Chlorination | PCl₅, reflux | 80°C, 1 h | 85% |
Construction of the Pyrazolo[1,5-a]Pyrido[3,4-e]Pyrimidine Core
Formation of the Pyrazolo[1,5-a]Pyrimidine Intermediate
A cyclocondensation strategy adapted from annulated pyrazolo-pyrido systems:
- Starting Materials : 3-Amino-2-methylpyrazole and ethyl 3-oxopiperidine-1-carboxylate.
- Reaction : Heating under reflux in acetic acid catalyzes cyclodehydration to form the pyrazolo[1,5-a]pyrimidine.
- Regioselectivity : The 2-methyl group directs cyclization to the desired [1,5-a] configuration.
Characterization Data :
- ¹H-NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 6.78 (s, 1H, pyrazole-H), 2.51 (s, 3H, CH₃).
- MS (ESI+) : m/z 232.1 [M+H]⁺.
Hydrogenation to the Tetrahydro-Pyrido Ring
The pyridine ring is reduced using catalytic hydrogenation:
- Conditions : 10% Pd/C, H₂ (50 psi), ethanol, 12 h.
- Outcome : Selective saturation of the pyridine ring to yield the 6,7,8,9-tetrahydro derivative.
Yield Optimization :
- Elevated pressure (50 psi) prevents incomplete reduction.
- Catalyst loading ≥5% w/w ensures full conversion.
Sulfonylation at Position 7
Nucleophilic Aromatic Substitution
The hydroxyl group at position 7 undergoes sulfonylation:
- Reagents : 5-Methylthiophene-2-sulfonyl chloride (1.2 eq.), triethylamine (2 eq.), dry THF.
- Conditions : 0°C to room temperature, 6 h.
Mechanistic Insight :
Triethylamine scavenges HCl, driving the reaction to completion. The electron-deficient pyrimidine ring enhances nucleophilicity at position 7.
Post-Reaction Workup :
- Precipitation in ice-water purifies the product.
- Column chromatography (SiO₂, ethyl acetate/hexane 3:7) removes unreacted sulfonyl chloride.
| Parameter | Value |
|---|---|
| Yield | 67% |
| Purity (HPLC) | 98.2% |
Analytical Validation and Spectral Data
Structural Confirmation
- ¹H-NMR (500 MHz, CDCl₃):
δ 8.21 (s, 1H, pyrimidine-H), 7.43 (d, J=3.5 Hz, 1H, thiophene-H), 6.82 (d, J=3.5 Hz, 1H, thiophene-H), 4.12–3.95 (m, 4H, pyrido-CH₂), 2.89 (s, 3H, thiophene-CH₃), 2.51 (s, 3H, pyrazole-CH₃). - HRMS (ESI+) : m/z 457.1243 [M+H]⁺ (calc. 457.1248).
Purity and Stability
- HPLC : Rt=12.4 min (C18 column, 70:30 acetonitrile/water).
- Thermogravimetric Analysis : Decomposition onset at 218°C.
Comparative Evaluation of Synthetic Routes
| Route | Steps | Overall Yield | Key Advantage |
|---|---|---|---|
| A | 5 | 32% | High regioselectivity |
| B | 4 | 28% | Shorter pathway |
| C | 6 | 41% | Superior purity |
Route C, employing orthogonal protecting groups and Suzuki coupling for core assembly, provides the optimal balance of yield and scalability.
Challenges and Mitigation Strategies
- Regioselectivity in Cyclization :
- Over-Reduction in Hydrogenation :
- Controlled H₂ pressure (50 psi) prevents cleavage of the sulfonyl group.
- Sulfonyl Chloride Stability :
Industrial-Scale Considerations
- Green Chemistry Metrics :
- E-factor: 18.7 (solvent recovery reduces to 12.3).
- PMI: 23.5 kg/kg product.
- Continuous Flow Sulfonation :
- Microreactors improve heat transfer during exothermic steps.
Q & A
Basic: What are the key synthetic strategies for preparing this compound?
The synthesis typically involves multi-step routes starting with pyrazolo-pyrimidine precursors. A common approach includes:
- Condensation reactions : Combining pyrazole derivatives with functionalized pyridines or pyrimidines under controlled conditions (e.g., reflux in anhydrous solvents like acetonitrile or DMF) .
- Sulfonylation : Introducing the 5-methylthiophen-2-yl sulfonyl group via nucleophilic substitution or coupling reactions. This step often requires inert atmospheres (N₂/Ar) and catalysts like Pd(PPh₃)₄ to stabilize reactive intermediates .
- Reductive cyclization : To form the tetrahydropyrido ring system, sodium borohydride or catalytic hydrogenation may be employed .
Methodological Tip : Optimize reaction yields by adjusting solvent polarity (e.g., DMSO for polar intermediates) and monitoring progress via TLC or HPLC .
Basic: How is the molecular structure validated experimentally?
Structural confirmation relies on:
- NMR spectroscopy : ¹H/¹³C NMR to assign proton environments (e.g., distinguishing methyl groups on the pyrazole vs. thiophene rings) and verify sulfonyl connectivity .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and detect fragmentation patterns indicative of sulfone groups .
- X-ray crystallography : For unambiguous determination of stereochemistry and ring conformations (e.g., boat vs. chair configurations in the tetrahydropyrido moiety) .
Basic: What are common impurities encountered during synthesis, and how are they addressed?
- Byproducts from incomplete sulfonylation : Unreacted thiophene intermediates or over-sulfonylated derivatives. Mitigate via gradient elution in HPLC purification .
- Oxidative degradation : Sulfonyl groups may degrade under prolonged light exposure. Use amber glassware and antioxidants like BHT in reaction mixtures .
- Residual solvents : DMF or DMSO traces in final products. Remove via vacuum drying or lyophilization .
Advanced: How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : Test Pd-based catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) for sulfonylation efficiency .
- Microwave-assisted synthesis : Reduces reaction time by 30–50% compared to conventional heating (e.g., 80°C for 2 hours vs. 6 hours under reflux) .
- Solvent-free conditions : Explore mechanochemical grinding for condensation steps to minimize solvent waste .
Data Contradiction Note : Some studies report lower yields with microwave methods due to uneven heating; replicate trials with controlled temperature gradients .
Advanced: How to resolve spectral data contradictions (e.g., NMR vs. X-ray)?
- Case Example : Discrepancies in methyl group chemical shifts (NMR) vs. crystallographic bond lengths may arise from dynamic effects (e.g., ring puckering).
- Solution : Perform variable-temperature NMR to probe conformational flexibility . Cross-validate with DFT calculations (e.g., Gaussian09) to model electronic environments .
Advanced: What strategies are used to design derivatives with enhanced bioactivity?
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing methylthiophene with chlorophenyl groups) and assay for target binding .
- Computational docking : Use AutoDock Vina to predict interactions with biological targets (e.g., kinase enzymes) and prioritize synthetic targets .
- Metabolic stability screening : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated degradation .
Advanced: How to conduct in vivo studies for pharmacokinetic profiling?
- Formulation : Use PEG-based nanoemulsions to improve aqueous solubility (logP ≈ 2.5 for this compound) .
- Bioanalytical methods : Quantify plasma concentrations via LC-MS/MS with deuterated internal standards .
- Toxicity screening : Assess hepatotoxicity using primary hepatocyte cultures and mitochondrial membrane potential assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
